![molecular formula C21H21N3O4 B2968326 3,5-dimethoxy-N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)benzamide CAS No. 1021081-69-5](/img/structure/B2968326.png)
3,5-dimethoxy-N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethoxy-N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as MPBD or N-(2-methyl-5-(3,5-dimethoxyphenyl)-1-(6-methoxypyridazin-3-yl)pyrazole-4-carboxamide.
科学的研究の応用
Synthetic Pathways and Chemical Properties
The chemical compound 3,5-dimethoxy-N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)benzamide is a part of broader research into novel synthetic pathways and the exploration of heterocyclic compounds with potential pharmacological activities. A study by Abu-Hashem et al. (2020) describes the synthesis of novel heterocyclic compounds derived from benzofuran compounds, showcasing the versatility of these chemical frameworks in generating a wide range of biologically active molecules. These compounds were tested for their analgesic and anti-inflammatory activities, indicating the potential for developing new therapeutic agents from similar structural bases (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Pharmacological Interests and Receptor Binding Studies
The research into benzamide derivatives extends into the realm of pharmacology, where compounds such as this compound are investigated for their receptor-binding properties and potential as therapeutic agents. For instance, Högberg et al. (1990) synthesized and evaluated a series of benzamide derivatives for their antidopaminergic properties, contributing to the understanding of structure-activity relationships in the development of antipsychotic medications. This work underscores the importance of such compounds in addressing psychiatric disorders (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).
Biochemical Research and Ligand Development
Further illustrating the scientific applications of this compound, Xu et al. (2005) focused on the synthesis of benzamide analogues for use as sigma-2 receptor probes. Their research highlights the critical role of such chemical entities in developing diagnostic and therapeutic tools for neurological and oncological applications. The development of high-affinity ligands for receptor studies is pivotal in advancing our understanding of disease mechanisms and potential treatments (Xu, Tu, Jones, Vangveravong, Wheeler, & Mach, 2005).
作用機序
Target of Action
The compound 3,5-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide primarily targets DAPK1 and CSF1R . These are kinases that have been associated with several complex neurodegenerative tauopathies .
Mode of Action
The compound acts as a dual inhibitor for DAPK1 and CSF1R . DAPK1 inhibitors halt the formation of tau aggregates and counteract neuronal death, while CSF1R inhibitors could alleviate the tauopathies-associated neuroinflammation .
Biochemical Pathways
The compound affects the biochemical pathways associated with tauopathies . By inhibiting DAPK1 and CSF1R, it can prevent the formation of tau aggregates and reduce neuroinflammation, which are key factors in the progression of tauopathies .
Result of Action
The primary result of the compound’s action is the inhibition of tau aggregate formation and the reduction of neuroinflammation . This can potentially counteract neuronal death and alleviate symptoms associated with tauopathies .
特性
IUPAC Name |
3,5-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-13-5-6-14(18-7-8-20(28-4)24-23-18)11-19(13)22-21(25)15-9-16(26-2)12-17(10-15)27-3/h5-12H,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFUBFIQNFPNJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)OC)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。